molecular formula C19H32N2O5 B000391 Perindopril erbumine CAS No. 107133-36-8

Perindopril erbumine

Cat. No.: B000391
CAS No.: 107133-36-8
M. Wt: 368.5 g/mol
InChI Key: IPVQLZZIHOAWMC-QXKUPLGCSA-N
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Mechanism of Action

Target of Action

Perindopril erbumine primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAAS . By inhibiting ACE and preventing the formation of ATII, perindoprilat disrupts the RAAS . This leads to a decrease in blood pressure and a reduction in the workload on the heart .

Pharmacokinetics

This compound is readily absorbed from the gastrointestinal tract . Its absorption is significantly decreased when taken with food . After absorption, it is rapidly metabolized in the liver to its active form, perindoprilat . The peak effect of perindoprilat is observed within 3 to 7 hours . It is primarily excreted in the urine . The half-life of perindopril is approximately 0.8 to 1 hour, while the half-life of perindoprilat is 30 to 120 hours .

Result of Action

The inhibition of ACE by perindoprilat results in the dilation of blood vessels . This lowers blood pressure and increases the supply of blood and oxygen to the heart . As a result, this compound is used to treat conditions such as hypertension and mild to moderate congestive heart failure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the gastrointestinal tract can significantly decrease the absorption of this compound . Additionally, the drug’s efficacy can be affected by the patient’s liver function, as this compound is metabolized in the liver to its active form .

Biochemical Analysis

Biochemical Properties

Perindopril Erbumine is a specific inhibitor of angiotensin-converting enzyme . It interacts with this enzyme, inhibiting its activity and thus playing a crucial role in regulating blood pressure .

Cellular Effects

This compound exerts its effects on various types of cells, primarily those in the cardiovascular system. By inhibiting the angiotensin-converting enzyme, it reduces the production of angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced blood volume, and ultimately, lower blood pressure .

Molecular Mechanism

At the molecular level, this compound binds to the active site of the angiotensin-converting enzyme, preventing it from converting angiotensin I to angiotensin II . This inhibition disrupts the renin-angiotensin-aldosterone system, leading to reduced vasoconstriction and decreased reabsorption of sodium and water in the kidneys .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be stable over time . It has been found to be robust enough for estimation in bulk drug and dosage form under various stress conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. While low to moderate doses effectively lower blood pressure, excessively high doses may lead to hypotension and other adverse effects .

Metabolic Pathways

This compound is metabolized in the liver to perindoprilat, an active metabolite . This metabolite is then excreted in the urine .

Transport and Distribution

After oral administration, this compound is absorbed and distributed throughout the body. It is then transported to the liver where it is metabolized to its active form .

Subcellular Localization

This compound and its active metabolite, perindoprilat, primarily exert their effects on the cell membrane, where the angiotensin-converting enzyme is located . By binding to this enzyme on the cell surface, they inhibit its activity and disrupt the renin-angiotensin-aldosterone system .

Chemical Reactions Analysis

Types of Reactions

Perindopril undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of perindopril is perindoprilat, which is the active form of the drug .

Scientific Research Applications

Perindopril has a wide range of scientific research applications:

Properties

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVQLZZIHOAWMC-QXKUPLGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023440
Record name Perindopril
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Molecular Weight

368.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Perindopril
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Solubility

1.22e+00 g/L
Record name Perindopril
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Mechanism of Action

There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Perindoprilat, the active metabolite of perindopril, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Perindopril also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors.
Record name Perindopril
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CAS No.

82834-16-0, 107133-36-8
Record name Perindopril
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Record name 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-, (2S,3aS,7aS)
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Record name PERINDOPRIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of Perindopril erbumine and how does it interact with this target?

A1: this compound is a prodrug that is metabolized to the active metabolite, Perindoprilat. Perindoprilat acts as a long-acting angiotensin-converting enzyme (ACE) inhibitor. [] It exerts its therapeutic effect by binding to and inhibiting the activity of ACE, thus preventing the conversion of Angiotensin I to Angiotensin II. [, , ]

Q2: What are the downstream effects of ACE inhibition by Perindoprilat?

A2: Inhibition of ACE by Perindoprilat leads to:

  • Decreased vasoconstriction: Lower levels of Angiotensin II result in the relaxation of blood vessels. [, ]
  • Increased plasma renin activity: The reduced negative feedback from Angiotensin II stimulates the release of renin. []
  • Decreased aldosterone secretion: Angiotensin II stimulates aldosterone release, so its reduction leads to lower aldosterone levels. []

Q3: What therapeutic benefits are associated with Perindopril's mechanism of action?

A3: By inhibiting ACE, this compound is clinically indicated for the treatment of:

  • Hypertension: this compound effectively lowers blood pressure, a key therapeutic goal in managing hypertension. [, , , , ]
  • Heart Failure: The drug improves heart function and reduces symptoms in patients with heart failure. [, , , , ]
  • Stable Coronary Artery Disease: this compound helps to prevent major cardiovascular events in patients with stable coronary artery disease. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H32N2O5.C4H11N, and its molecular weight is 441.60 g/mol. []

Q5: What spectroscopic techniques are commonly used to characterize this compound?

A5: Various spectroscopic techniques are employed for characterizing this compound, including:

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique helps identify functional groups and potential drug-excipient interactions. [, , ]
  • Nuclear Magnetic Resonance (NMR): NMR provides detailed structural information about the molecule. []
  • Mass Spectrometry (MS): MS is used for determining the molecular weight and characterizing fragmentation patterns. []

Q6: How does the thermal stability of this compound change when formulated in a tablet compared to the pure active ingredient?

A6: Studies using thermogravimetric analysis (TGA) have shown that this compound exhibits enhanced thermal stability when formulated as a tablet compared to the pure active ingredient. The activation energy for thermal degradation was significantly higher for the tablet formulation, indicating improved stability in the presence of excipients. []

Q7: Which excipients are known to improve the thermal stability of this compound in tablet formulations?

A7: Excipients like anhydrous colloidal silica, microcrystalline cellulose, lactose, and magnesium stearate have been shown to enhance the thermal stability of this compound in tablet formulations. []

Q8: What strategies have been explored to improve the taste of this compound formulations?

A8: Taste masking techniques, particularly using Eudragit E 100 as a taste-masking polymer, have been successfully employed to improve the palatability of this compound formulations. [, ]

Q9: How does the presence of food affect the pharmacokinetics of this compound?

A9: While food intake doesn't significantly influence the extent of absorption of this compound, it does reduce the conversion of Perindopril to its active metabolite, Perindoprilat. []

Q10: What are the key considerations in developing orally disintegrating tablets of this compound?

A10: Key considerations in developing orally disintegrating tablets include:

  • Taste masking: Addressing the bitter taste of the drug is crucial for patient acceptability. [, ]
  • Rapid disintegration: Achieving fast disintegration in saliva is essential for this dosage form. [, ]
  • Choice of superdisintegrants: Selection of suitable superdisintegrants like Ac-Di-Sol is crucial for optimizing disintegration time and drug release. [, ]

Q11: What analytical techniques are commonly employed for the quantification of this compound?

A11: Several analytical techniques are used to quantify this compound, including:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection (HPLC-UV) or mass spectrometry (LC-MS/MS), is widely used for both assay and impurity profiling. [, , , , , , , ]
  • UV-Spectrophotometry: UV spectrophotometric methods, including those utilizing derivatization strategies, offer simple and cost-effective quantification approaches. [, , , , ]
  • Enzymatic Methods: These methods leverage specific enzymatic reactions to quantify this compound. []

Q12: What are the advantages of developing a stability-indicating analytical method for this compound?

A12: Stability-indicating methods are crucial for:

  • Monitoring drug degradation: These methods can accurately quantify drug content even in the presence of degradation products, ensuring product quality and safety. [, , ]
  • Assessing stability under various conditions: These methods allow evaluating drug stability under different stress conditions like hydrolysis, oxidation, and thermal stress, providing valuable information for formulation development and storage. [, , , ]

Q13: What novel drug delivery systems have been investigated for this compound?

A13: Research has explored various drug delivery systems for this compound, including:

  • Nanocomposites: Intercalation of this compound into layered double hydroxides has shown potential for controlled drug release and improved therapeutic efficacy. [, ]
  • Ethosomes: Ethosomes, as lipid-based carrier systems, have demonstrated promising results for enhancing transdermal delivery of this compound. []
  • Proniosomes: These carrier systems, similar to ethosomes, have also been investigated for improving the transdermal delivery of this compound. []
  • Hydrogels: Thiolated arabinoxylan-grafted acrylic acid copolymers have been explored as pH-sensitive hydrogels for controlled release of this compound. []

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